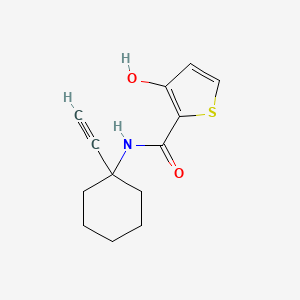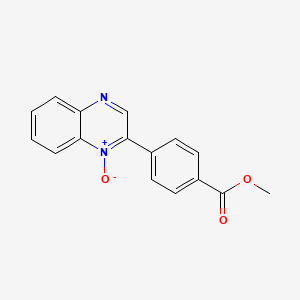![molecular formula C11H18O3 B14186971 Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate CAS No. 922724-86-5](/img/structure/B14186971.png)
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is an organic compound with a complex structure that includes an ester functional group, an allyl ether, and a chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate can be achieved through several synthetic routes. One common method involves the esterification of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Another approach involves the allylation of (4S)-4-methyl-6-hydroxyhex-2-enoic acid with allyl bromide in the presence of a base such as potassium carbonate, followed by esterification with methanol.
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate undergoes various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form an epoxide or a diol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl ether can undergo nucleophilic substitution reactions to form different ether derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for ester reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide for ether formation.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various ether derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate involves its interaction with various molecular targets. The ester and allyl ether groups can participate in enzymatic reactions, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially modulating biological processes such as inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-4-methyl-6-hydroxyhex-2-enoate: Lacks the allyl ether group, making it less reactive in certain chemical reactions.
Methyl (4S)-4-methyl-6-[(prop-2-yn-1-yl)oxy]hex-2-enoate: Contains a propynyl ether group instead of an allyl ether, leading to different reactivity and applications.
Uniqueness
Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate is unique due to its combination of an ester, an allyl ether, and a chiral center. This combination provides a versatile platform for various chemical transformations and potential biological activities, making it a valuable compound in research and industry.
Properties
CAS No. |
922724-86-5 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl (4S)-4-methyl-6-prop-2-enoxyhex-2-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-8-14-9-7-10(2)5-6-11(12)13-3/h4-6,10H,1,7-9H2,2-3H3/t10-/m1/s1 |
InChI Key |
WCZHJEAZMDEZCQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H](CCOCC=C)C=CC(=O)OC |
Canonical SMILES |
CC(CCOCC=C)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![N-[3-(3-Methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B14186900.png)

![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)

![2-Decyl-5-[4-(thiophen-2-YL)phenyl]thiophene](/img/structure/B14186922.png)


![1-[(Benzyloxy)methoxy]-3-(methoxymethoxy)-5-methylbenzene](/img/structure/B14186948.png)



